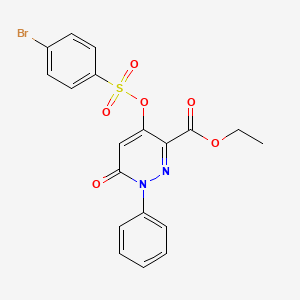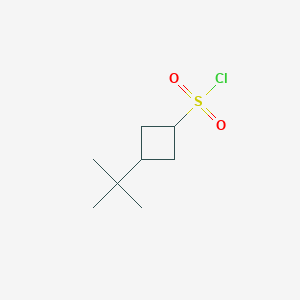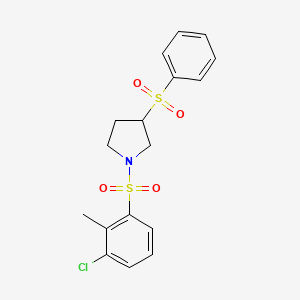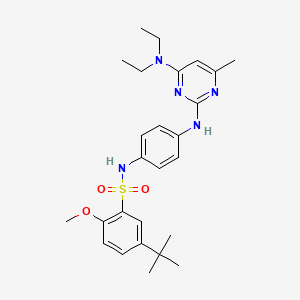![molecular formula C19H17FN8OS B2639867 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea CAS No. 2034391-56-3](/img/structure/B2639867.png)
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C19H17FN8OS and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications and PI3K Inhibition
The modification of compounds structurally related to the one specified, particularly focusing on the replacement of functional groups to enhance anticancer effects and reduce toxicity, has been explored. For example, alkylurea moiety replacements in certain compounds have led to potent antiproliferative activities against human cancer cell lines, significant inhibition of PI3Ks and mTOR, and reduced acute oral toxicity. These compounds have shown efficacy in inhibiting tumor growth in mouse models, indicating potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Synthesis and Antimicrobial Evaluation
The synthesis of heterocyclic compounds, such as triazolo[4,3-a]pyridines, through innovative methods has demonstrated significant antimicrobial activities. These compounds have been synthesized via oxidative cyclization processes and evaluated for their potential as antimicrobial agents, showcasing their importance in developing new therapeutic strategies (O. Prakash et al., 2011).
Biological Studies of Heterocyclic Derivatives
Investigations into the biological activities of triazolothiadiazines and triazolothiadiazoles containing specific molecular frameworks have included screenings for antibacterial and insecticidal properties. Such studies contribute to the understanding of how structural variations influence biological efficacy, paving the way for the development of new agents with potential applications in agriculture and medicine (B. S. Holla et al., 2006).
Antioxidant and Anticancer Properties
Some derivatives structurally related to the specified compound have been explored for their in vitro antioxidant properties and anticancer activities, particularly against hepatocellular carcinoma. These investigations have highlighted the potential of such compounds in therapeutic applications, especially in cancer treatment, due to their ability to induce apoptosis in cancer cells and exhibit potent antioxidant effects (D. Sunil et al., 2010).
Chiral Heterocyclic Compounds and Antibacterial Activity
The synthesis of chiral heterocyclic compounds, including those containing the 1,2,4-triazole ring, has also been studied for their antibacterial activity. These efforts underscore the role of chirality in enhancing the biological activities of heterocyclic compounds, offering insights into the design of more effective therapeutic agents (Haoxin Shi et al., 2001).
特性
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8OS/c20-13-3-1-12(2-4-13)15-10-30-19(23-15)24-18(29)22-14-7-8-27(9-14)17-6-5-16-25-21-11-28(16)26-17/h1-6,10-11,14H,7-9H2,(H2,22,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCTRJFAPGUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B2639785.png)



![5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639790.png)
![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2639792.png)


![6-Amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-phenylpyrimidin-4-one](/img/structure/B2639797.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2639800.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2639801.png)

![3-Methyl-1-(2-methylprop-2-enylsulfanyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639806.png)